4,4'-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including antioxidant and anticancer properties
Preparation Methods
The synthesis of 4,4’-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent results, and the products can be isolated by simple filtration . Another method utilizes a magnetically separable nanocatalyst for the solvent-free preparation of the compound, which also results in high yields and short reaction times .
Chemical Reactions Analysis
4,4’-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its antioxidant and anticancer activities. It has shown significant radical scavenging activity, making it a potential candidate for antioxidant therapies . In vitro studies have demonstrated its cytotoxic effects on colorectal carcinoma cells, indicating its potential as an anticancer agent . Additionally, the compound has applications in the development of magnetically separable nanocatalysts, which are used in various industrial processes .
Mechanism of Action
The mechanism of action of 4,4’-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with cellular proteins and pathways. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and stabilize them through electron-donating and electron-withdrawing groups .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 4,4’-[(4-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) and 4,4’-[(4-ethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol). These compounds share similar structural motifs but differ in their substituent groups, which can influence their biological activities and chemical properties . The unique combination of ethoxy and methoxy groups in 4,4’-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) contributes to its distinct antioxidant and anticancer activities .
Properties
Molecular Formula |
C30H30N4O4 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
4-[(4-ethoxy-3-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H30N4O4/c1-5-38-24-17-16-21(18-25(24)37-4)28(26-19(2)31-33(29(26)35)22-12-8-6-9-13-22)27-20(3)32-34(30(27)36)23-14-10-7-11-15-23/h6-18,28,31-32H,5H2,1-4H3 |
InChI Key |
FYNVXIRZHARHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
Origin of Product |
United States |
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